molecular formula C42H70O12 B600431 ginsenoside Rk1

ginsenoside Rk1

Número de catálogo: B600431
Peso molecular: 767.0 g/mol
Clave InChI: KWDWBAISZWOAHD-MHOSXIPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ginsenoside Rk1 is a rare protopanaxadiol-type saponin predominantly found in heat-processed Panax ginseng (e.g., red or black ginseng) . Structurally, it features a dammarane backbone with two glucose moieties at the C-3 position and a double bond at C-20, distinguishing it from other ginsenosides formed during thermal processing . Rk1 exhibits diverse pharmacological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective effects. For instance, it induces apoptosis in lung adenocarcinoma by suppressing the NF-κB/PD-L1 axis and inhibits hepatocellular carcinoma (HCC) by targeting the ERK/c-Myc and AMPK/mTOR pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ginsenosido Rk1 se puede sintetizar mediante el tratamiento térmico de los ginsenosidos que se encuentran en el Panax ginseng. El proceso implica cocer al vapor el ginseng blanco en un recipiente herméticamente cerrado a 98 °C durante 30 horas, seguido de secado y cocción al vapor adicional durante 30-45 horas adicionales . Este método aumenta selectivamente el contenido de los ginsenosidos Rg3, Rk1 y Rg5.

Métodos de producción industrial: La producción industrial de Ginsenosido Rk1 generalmente implica la extracción de ginsenosidos de las raíces de ginseng, seguida de la purificación mediante cromatografía líquida de alta resolución (HPLC). Los ginsenosidos extraídos luego se someten a un tratamiento térmico para convertirlos en Ginsenosido Rk1 .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido Rk1 experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

    Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar el Ginsenosido Rk1.

    Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir el Ginsenosido Rk1.

    Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Ginsenosido Rk1, que pueden exhibir actividades farmacológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Ginsenoside Rk1 has been extensively studied for its anti-cancer effects across various types of malignancies. Research indicates that it exhibits significant inhibitory effects on cell proliferation and promotes apoptosis in several cancer cell lines.

Case Studies:

  • Cervical Cancer : A study demonstrated that this compound inhibits the proliferation of HeLa cells by blocking them in the G0/G1 phase and activating apoptotic pathways involving caspase 3 and PARP. The treatment resulted in increased apoptosis rates, indicating its potential as a therapeutic agent against cervical cancer .
  • Lung Squamous Cell Carcinoma : this compound was shown to induce apoptosis through calcium signaling pathways, leading to cell cycle arrest at the G1 phase. It effectively inhibited tumor growth in xenograft models with minimal toxicity .
  • Breast Cancer : Research involving MDA-MB-231 triple-negative breast cancer cells highlighted that this compound induces cell cycle arrest and apoptosis, showcasing its potential as a treatment for aggressive breast cancers .

The table below summarizes the anti-cancer effects of this compound across different studies:

Cancer TypeMechanism of ActionReference
Cervical CancerG0/G1 phase arrest, caspase activation
Lung Squamous Cell CarcinomaCalcium signaling-induced apoptosis
Triple-Negative Breast CancerInduction of apoptosis and cell cycle arrest

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease. Its mechanisms include anti-inflammatory and antioxidant properties that contribute to neuronal survival.

Case Studies:

  • Alzheimer's Disease : A recent study indicated that this compound improves cognitive impairments and mitigates pathological changes associated with Alzheimer's disease. It demonstrates superior efficacy compared to traditional treatments like donepezil, suggesting its potential as a multi-target therapeutic agent .
  • NMDA Receptor Inhibition : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity related to neurodegenerative diseases. This action may protect against neuronal death caused by overactivation of these receptors .

Cardiovascular Health

Research has also highlighted the role of this compound in improving endothelial function and reducing oxidative stress, particularly in diabetic models.

Case Studies:

  • Endothelial Dysfunction : A study found that this compound ameliorates endothelial dysfunction by activating PPAR signaling pathways in diabetic mice, thus enhancing vascular health .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Ginsenoside Rk1 shares structural similarities with other protopanaxadiol derivatives but differs in functional group arrangements, which critically influence bioactivity. Key comparisons include:

Table 1: Structural Characteristics of Rk1 and Related Ginsenosides

Compound Core Structure Sugar Moieties Double Bond Position Formation Process
Rk1 Protopanaxadiol Glucose-(2→1)-glucose (C-3) C-20 (Δ20,21/22) Heat processing of Rg3/Rg5
Rg5 Protopanaxadiol Glucose-(2→1)-glucose (C-3) C-20 (Δ20,22) Heat processing of Rg3
Rg3 Protopanaxadiol Glucose + glucose (C-3) C-24(25) Steaming of Rb1/Rd
Rh2 Protopanaxadiol Single glucose (C-3) None Acidic hydrolysis of Rg3

Key Differences :

  • Rk1 vs. Rg5 : Both are disaccharide glycosides, but Rk1’s C-20 double bond position (Δ20,21/22) differs from Rg5 (Δ20,22), impacting receptor binding .
  • Rk1 vs. Rg3 : Rg3 lacks the C-20 double bond but retains a C-24(25) bond, reducing its NMDA receptor affinity compared to Rk1 .

Pharmacological Activity Comparison

Anti-Cancer Mechanisms

  • Rk1: Triggers apoptosis via mitochondrial pathways (↑Bax, ↓Bcl-2) in lung adenocarcinoma and inhibits HCC metastasis by modulating glutamine metabolism .
  • Rg5 : Induces G1 phase arrest in triple-negative breast cancer but lacks evidence in HCC .
  • Rg3 : Suppresses angiogenesis via VEGF inhibition but shows weaker pro-apoptotic effects than Rk1 in neuroblastoma models .

Neuroprotective Effects

  • Rk1 : Most potent NMDA receptor inhibitor (50.3% peak current inhibition) among Rg3, Rg5, and protopanaxadiol in hippocampal neurons .
  • Rg3/Rg5 : Moderate NMDA inhibition (~20–30%) due to glycine-binding site interactions, unlike Rk1’s polyamine-binding modulation .

Metabolic and Anti-Diabetic Effects

  • Rk1: Enhances endothelial function in diabetes via PPAR/eNOS activation .
  • Rg5 : Contributes to glucose-lowering in black ginseng extracts but lacks standalone mechanistic studies .

Functional Efficacy in Disease Models

Table 2: Comparative Efficacy in Preclinical Models

Compound Disease Model Mechanism/Target Efficacy Reference
Rk1 Lung Adenocarcinoma NF-κB/PD-L1 suppression ↓ Tumor growth by 60% (in vivo)
Rk1 Neuroblastoma Mitochondrial apoptosis IC₅₀: 30 μM (in vitro)
Rg5 Triple-Negative Breast Cancer G1 phase arrest IC₅₀: 50 μM (in vitro)
Rg3 Melanoma Telomerase inhibition ↓ Tumor volume by 40% (in vivo)

Actividad Biológica

Ginsenoside Rk1 (G-Rk1) is a rare saponin derived from the ginseng plant, particularly through the steaming process of Panax ginseng. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy and cellular protection. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity of G-Rk1.

Overview of this compound

  • Chemical Structure : G-Rk1 is a dammarane-type saponin, structurally similar to other ginsenosides but with unique properties due to its specific glycosylation.
  • Source : Primarily obtained from steamed ginseng, which enhances its bioavailability compared to other ginsenosides.

1. Anti-Cancer Effects

G-Rk1 has demonstrated significant anti-tumor effects across various cancer types, including liver, lung, cervical, colon, pancreatic, gastric, and breast cancers. The mechanisms through which G-Rk1 exerts these effects include:

  • Induction of Apoptosis : G-Rk1 triggers apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential. For instance, studies have shown that treatment with G-Rk1 leads to increased levels of cleaved caspase-3 and caspase-9 in liver cancer cells (MHCC-97H) .
  • Cell Cycle Arrest : G-Rk1 induces cell cycle arrest at the G0/G1 phase in neuroblastoma cells, inhibiting their proliferation .
  • Inhibition of Metastasis : Research indicates that G-Rk1 can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Table 1: Summary of Anti-Cancer Activities of this compound

Cancer TypeMechanism of ActionReference
Liver CancerInduces apoptosis via caspase activation
Lung CancerInhibits cell proliferation
Gastric CancerInduces cell cycle arrest
NeuroblastomaInhibits invasion and migration
Breast CancerModulates apoptotic pathways

2. Nephroprotective Effects

G-Rk1 has shown protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In studies involving human embryonic kidney cells (HEK-293), G-Rk1 treatment resulted in:

  • Increased Cell Viability : G-Rk1 significantly improved cell viability reduced by cisplatin.
  • Oxidative Stress Reduction : Treatment with G-Rk1 decreased reactive oxygen species (ROS) levels and lipid peroxidation products while enhancing glutathione levels .

Table 2: Protective Effects of this compound Against Cisplatin-Induced Nephrotoxicity

ParameterEffect of this compoundReference
Cell ViabilityIncreased
ROS LevelsDecreased
Glutathione LevelsIncreased
Lipid Peroxidation (MDA)Decreased

3. Anti-Inflammatory and Antioxidant Properties

G-Rk1 exhibits anti-inflammatory effects through the modulation of inflammatory cytokines and pathways. It has been noted to enhance cognitive functions and reduce insulin resistance as well .

Case Studies

Several case studies highlight the therapeutic potential of G-Rk1:

  • A systematic review identified 28 original studies demonstrating the anti-tumor activity of G-Rk1 across multiple cancer types, emphasizing its role in inhibiting cell viability and inducing apoptosis .
  • In vitro studies on neuroblastoma cells revealed that G-Rk1 not only induced apoptosis but also inhibited the metastatic ability of these cells, suggesting potential applications in treating aggressive cancers .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Ginsenoside Rk1’s anti-tumor activity?

this compound induces apoptosis via caspase-3/8/9 activation and PARP cleavage, while suppressing Bcl-2 and NF-κB signaling. It also triggers ferroptosis by depleting glutathione and increasing lipid peroxidation in hepatocellular carcinoma cells . For experimental validation, use flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (Bax, cleaved caspases) and ferroptosis indicators (GPX4, ACSL4) .

Q. How does this compound improve endothelial dysfunction in diabetes?

Rk1 activates PPAR-α/β/γ isoforms, enhancing eNOS phosphorylation (Ser1177) to increase nitric oxide (NO) bioavailability. It also reduces oxidative stress via Nrf2/HO-1 pathway upregulation. Key methods include aortic ring assays for endothelium-dependent relaxation (ACh-induced) and DHE staining for ROS quantification .

Q. What methodologies are recommended for studying Rk1’s anti-inflammatory effects?

Use LPS-stimulated RAW264.7 macrophages to measure NO (Griess assay), cytokines (ELISA), and NF-κB/JAK2-STAT3 pathway activity (Western blot). Dose ranges: 10–40 μM for in vitro studies .

Advanced Research Questions

Q. How do contradictory findings on eNOS modulation by Rk1 in vitro vs. in vivo models arise?

In vitro (RAECs), Rk1 increases eNOS mRNA but not protein levels due to translational regulation. In vivo (DIO mice), Rk1 restores eNOS protein expression via PPAR-dependent mechanisms. Address discrepancies by comparing transcriptional vs. post-translational regulatory mechanisms and using PPAR antagonists (GW9662, GSK0660) in validation experiments .

Q. What experimental designs resolve conflicting data on Rk1’s dual roles in autophagy and apoptosis?

In hepatocellular carcinoma, Rk1 activates AMPK/mTOR-mediated autophagy (LC3-II upregulation) while inducing apoptosis via Bcl-2 suppression. Use autophagy inhibitors (3-MA) and apoptosis blockers (Z-VAD-FMK) to dissect cross-talk. Monitor autophagic flux (mCherry-GFP-LC3 reporters) and apoptotic markers concurrently .

Q. How does Rk1’s dosage variability affect efficacy in diabetic vascular models?

At 20 mg/kg/day (oral), Rk1 normalizes blood pressure and fasting blood glucose (FBG) in DIO mice, but 10 mg/kg/day only partially restores endothelial function. Optimize dosing using pharmacokinetic studies (plasma half-life: ~4.2 hrs) and tissue distribution analyses (liver vs. aortic accumulation) .

Q. What mechanisms explain Rk1’s cell-type-specific effects in cancer models?

In lung adenocarcinoma, Rk1 induces G1 arrest via NF-κB/PD-L1 downregulation, while in triple-negative breast cancer, it activates calcium-dependent ER stress (calpain-caspase-12 axis). Perform comparative transcriptomics (RNA-seq) across cell lines (A549 vs. MDA-MB-231) and validate using calcium chelators (BAPTA-AM) .

Q. Methodological Guidance

Q. How to evaluate Rk1’s anti-angiogenic activity in retinal vascular leakage models?

Use diabetic mice with VEGF-induced retinal permeability. Quantify leakage via Evans Blue assay and tight junction integrity (ZO-1/claudin-5 immunofluorescence). Dose: 5–10 mg/kg intraperitoneal for 7 days .

Q. What in vitro systems best model Rk1’s metabolic interactions?

Primary hepatocytes or HepG2 cells under high glucose (30–44 mM) to mimic diabetic conditions. Assess insulin signaling (Akt phosphorylation) and lipid metabolism (PPAR-γ luciferase reporters) .

Q. How to address low bioavailability challenges in preclinical studies?

Use nanoparticle encapsulation (e.g., PLGA) to enhance solubility. Monitor bioavailability via LC-MS/MS in plasma and target tissues. Reference pharmacokinetic parameters: Cmax = 1.2 μg/mL at 2 hrs (20 mg/kg oral) .

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDWBAISZWOAHD-MHOSXIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.